

The Discovery of Messenger RNA: A Technical Chronicle

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

The elucidation of the role of messenger RNA (mRNA) as the transient carrier of genetic information from DNA to the protein-synthesizing machinery of the cell was a watershed moment in molecular biology. This discovery, culminating in the early 1960s, laid the foundational framework for our contemporary understanding of gene expression and regulation. More recently, this fundamental knowledge has directly enabled the rapid development of novel therapeutic modalities, most notably mRNA-based vaccines. This in-depth guide provides a technical retrospective of the seminal experiments that unveiled the existence and function of mRNA, detailing the methodologies employed and the quantitative data that underpinned this paradigm shift. The key scientists at the forefront of this discovery were Elliot Volkin, Lazarus Astrachan, Sydney Brenner, François Jacob, Matthew Meselson, Marshall Nirenberg, and Heinrich Matthaei. Their collective work transformed a conceptual gap in the central dogma into a tangible molecular reality.

Foundational Insights: The Unstable RNA of Phage-Infected *E. coli*

In the mid-1950s, the mechanism by which the genetic blueprint encoded in nuclear DNA directed protein synthesis in the cytoplasm remained a critical unknown. A pivotal early

observation came from the work of Elliot Volkin and Lazarus Astrachan, who investigated the metabolic fate of RNA in *Escherichia coli* upon infection with bacteriophage T2.^[1]

The Volkin-Astrachan Experiment (1956)

Volkin and Astrachan's experiments revealed the synthesis of a metabolically distinct and unstable RNA species following phage infection. This RNA was characterized by a high turnover rate and a base composition that mirrored that of the phage DNA, not the host bacterium's DNA. This finding was the first substantive evidence for a transient RNA molecule directly transcribed from a gene.

The core of their methodology was a pulse-chase experiment designed to track the synthesis and degradation of RNA.

- **E. coli Culture and Phage Infection:** A culture of *E. coli* was grown in a standard nutrient broth. The bacterial culture was then infected with T2 bacteriophage.
- **Pulse Labeling:** Shortly after infection, a "pulse" of radioactive phosphate (^{32}P) was introduced into the culture medium. This radioactive precursor was incorporated into any newly synthesized nucleic acids.
- **Chase:** After a short labeling period, a "chase" of non-radioactive phosphate was added to the medium in a much higher concentration. This diluted the radioactive precursor pool, effectively halting the incorporation of ^{32}P into newly synthesized molecules.
- **RNA Isolation and Analysis:** At various time points during the chase, samples of the bacterial culture were taken. The RNA was extracted and hydrolyzed to its constituent mononucleotides. The radioactivity of each nucleotide was then measured to determine the rate of RNA synthesis and its base composition.

The key quantitative finding from Volkin and Astrachan's work was the direct correlation between the base composition of the newly synthesized, short-lived RNA and the DNA of the infecting T2 phage.

| Nucleotide | Molar Ratios in T2 Phage DNA | Specific Activity Ratios in Newly Synthesized RNA |
|----------------|------------------------------|---|
| Adenine | 1.00 | 1.00 |
| Guanine | 0.85 | 0.85 |
| Cytosine | 0.70 | 0.72 |
| Thymine/Uracil | 1.00 | 0.97 |

Table 1: Comparison of the base composition of T2 phage DNA and the rapidly labeled RNA synthesized in *E. coli* post-infection. The data demonstrated that the newly synthesized RNA was a transcript of the phage genome.



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Experimental workflow of the Volkin-Astrachan experiment.

The Definitive Demonstration: The Brenner-Jacob-Meselson Experiment

While the work of Volkin and Astrachan provided strong suggestive evidence, the definitive proof of messenger RNA's existence and function came in 1961 from the elegant experiment designed by Sydney Brenner, François Jacob, and Matthew Meselson.[2][3] Their experiment elegantly demonstrated that after phage infection, newly synthesized RNA (the "messenger") associates with pre-existing host cell ribosomes to direct the synthesis of phage proteins.

The Brenner-Jacob-Meselson Experiment (1961)

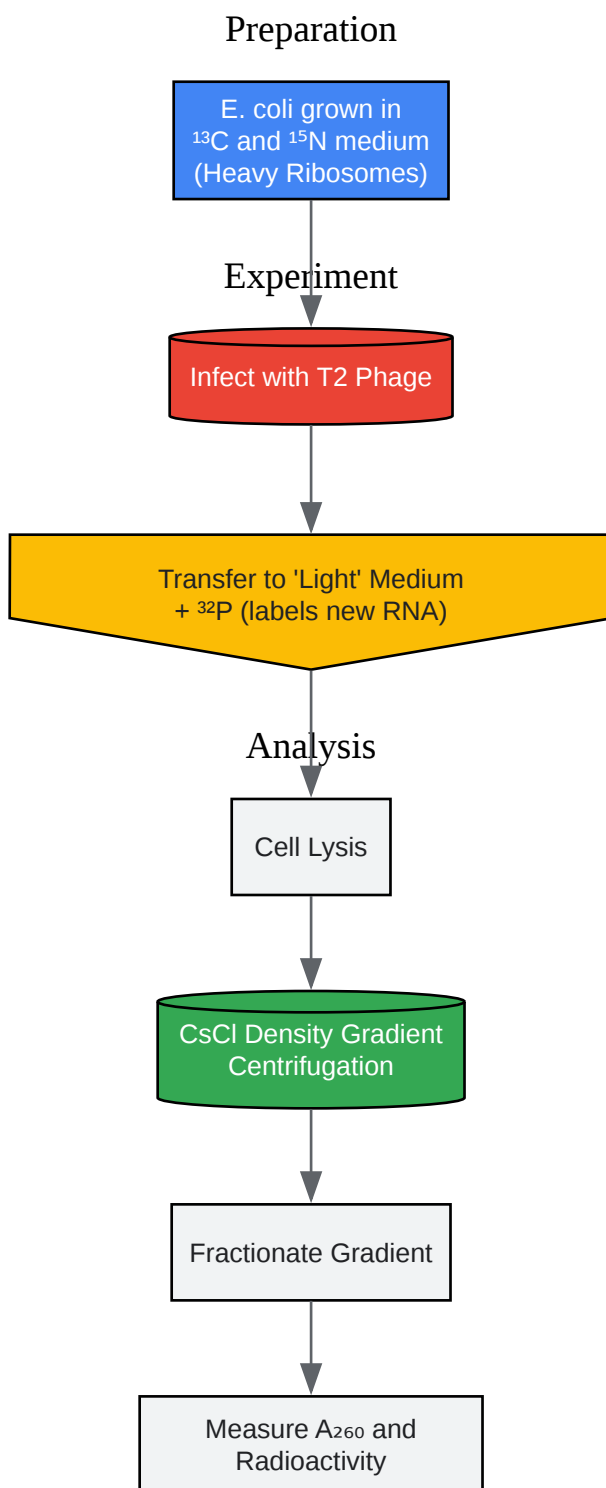
This experiment ingeniously combined isotope labeling with density gradient centrifugation to distinguish between newly synthesized and pre-existing cellular components.

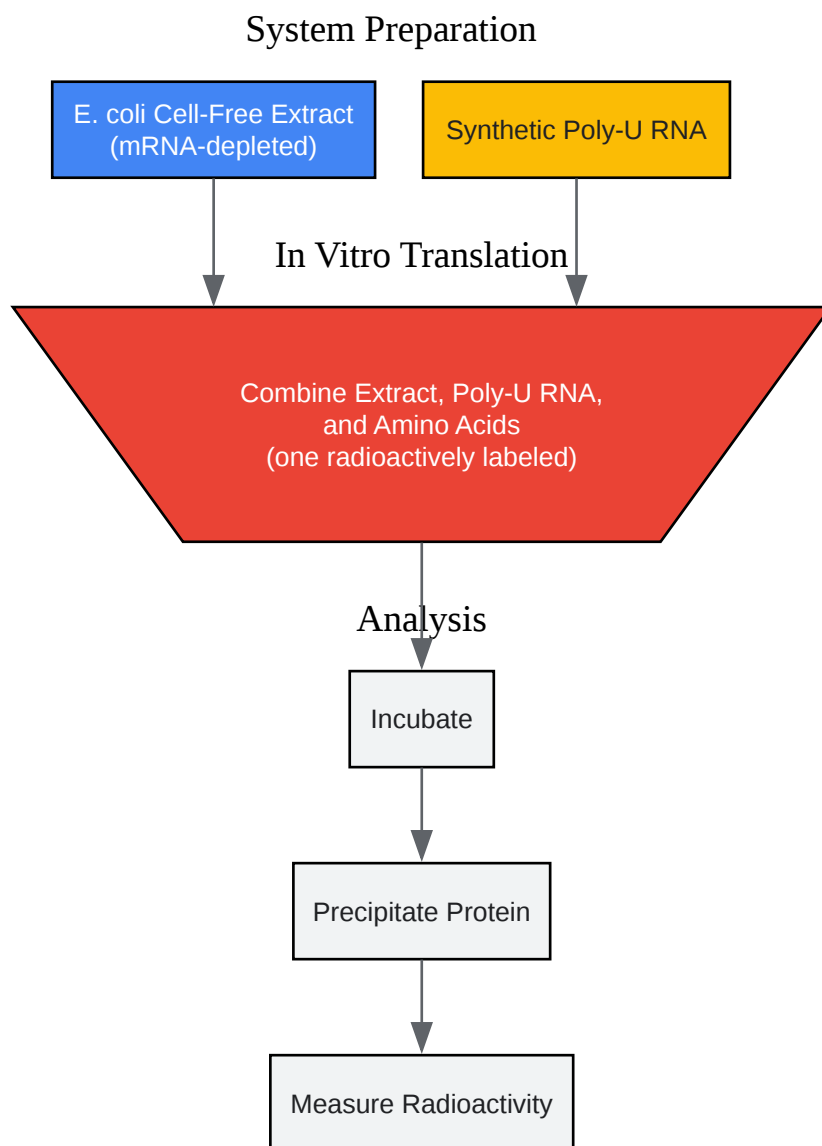
- **E. coli Growth in "Heavy" Medium:** E. coli were cultured for several generations in a medium containing heavy isotopes of carbon (^{13}C) and nitrogen (^{15}N). This resulted in all cellular components, including ribosomes, becoming isotopically labeled and therefore denser than normal.
- **Phage Infection and Transfer to "Light" Medium with Radioactive Label:** The "heavy" bacteria were then infected with T2 bacteriophage and simultaneously transferred to a "light" medium containing the normal isotopes of carbon and nitrogen. This medium was supplemented with radioactive phosphate (^{32}P) to label newly synthesized RNA.
- **Cell Lysis and Ribosome Isolation:** After a short period to allow for the synthesis of phage-specific RNA, the bacteria were lysed, and the ribosomes were isolated.
- **Cesium Chloride Density Gradient Centrifugation:** The isolated ribosomes were subjected to ultracentrifugation in a cesium chloride (CsCl) density gradient. This technique separates molecules based on their density.
- **Analysis of the Gradient:** The centrifuge tube was fractionated, and the amount of radioactivity (indicating newly synthesized RNA) and the optical density at 260 nm (indicating the position of ribosomes) were measured for each fraction.

The results of the Brenner-Jacob-Meselson experiment showed that the newly synthesized, radioactive RNA (labeled with ^{32}P) was associated with the "heavy" ribosomes (labeled with ^{13}C and ^{15}N) that were present before the phage infection. This demonstrated that new ribosomes were not synthesized after infection and that a messenger RNA molecule was responsible for carrying the genetic information to the existing ribosomes.

| Fraction Number | Ribosome Peak (A ₂₆₀) | Radioactivity (counts/min) |
|-----------------|-----------------------------------|----------------------------|
| ... | ... | ... |
| 10 | Low | Low |
| 15 | High (Heavy Ribosomes) | High |
| 20 | Low | Low |
| 25 | Low (Light Ribosomes - control) | Low |
| ... | ... | ... |

Table 2: A simplified representation of the data from the Brenner-Jacob-Meselson experiment. The peak of radioactivity from the newly synthesized RNA co-sedimented with the peak of absorbance for the pre-existing heavy ribosomes, indicating a physical association.





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- To cite this document: BenchChem. [The Discovery of Messenger RNA: A Technical Chronicle]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166370#key-scientists-who-discovered-messenger-rna]

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